Product packaging for 4-Methyl-2-phenyl-1,3-dithiolane(Cat. No.:CAS No. 5616-53-5)

4-Methyl-2-phenyl-1,3-dithiolane

Cat. No.: B14730933
CAS No.: 5616-53-5
M. Wt: 196.3 g/mol
InChI Key: XVRIROCKGOEPAW-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-dithiolane (CAS: 5769-02-8) is a chemical compound with the molecular formula C10H12S2 and an average mass of 196.332 Da . It belongs to the 1,3-dithiolane family, a privileged scaffold in medicinal chemistry and organic synthesis that has been rehabilitated for its value in drug design . This compound features a five-membered ring containing two sulfur atoms, substituted with a methyl group at the 4-position and a phenyl group at the 2-position. Its density is approximately 1.152 g/cm³, and it has a boiling point of 305.2°C at 760 mmHg and a flash point of 141.6°C . In research, 1,3-dithiolanes like this compound are notably resistant to both acid and alkaline hydrolysis, making them stable and useful protective groups for carbonyl compounds . They can be cleaved back to the parent carbonyl using specific reagents such as mercury(II) chloride with cadmium carbonate, or through alkylative hydrolysis with reagents like triethyloxonium tetrafluoroborate . Furthermore, 2-aryl-1,3-dithiolanes serve as key precursors in synthesis; they can undergo ring fragmentation with strong bases like LiHMDS to generate dithiocarboxylate anions. These intermediates are highly valuable and can be trapped with alkyl halides to efficiently produce dithioester derivatives, which are important as RAFT agents in polymer chemistry and as precursors for various heterocycles . The 1,3-dithiolane scaffold is increasingly significant in drug discovery, being incorporated into therapeutic agents targeting a range of conditions, including neoplastic, infectious, inflammatory, and neurodegenerative disorders . Researchers value this core structure for developing sigma receptor modulators, enzyme inhibitors, and other bioactive molecules, as it can enhance metabolic stability and pharmacodynamic profiles . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S2 B14730933 4-Methyl-2-phenyl-1,3-dithiolane CAS No. 5616-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5616-53-5

Molecular Formula

C10H12S2

Molecular Weight

196.3 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-dithiolane

InChI

InChI=1S/C10H12S2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

XVRIROCKGOEPAW-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(S1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies for 4 Methyl 2 Phenyl 1,3 Dithiolane and Analogous Structures

Classical Dithioacetalization Approaches

The most common methods for synthesizing 1,3-dithiolanes, including 4-methyl-2-phenyl-1,3-dithiolane, rely on the direct condensation of a carbonyl compound with a dithiol in the presence of a catalyst. organic-chemistry.org

While this compound is synthesized from 1,2-propanedithiol (B1204582), the principles of catalysis are well-illustrated by the extensive research on the reaction of carbonyl compounds with the closely related 1,2-ethanedithiol (B43112). organic-chemistry.org These methods are directly applicable to the synthesis of the title compound. The reaction involves the condensation of an aldehyde or ketone with the dithiol, typically catalyzed by an acid to activate the carbonyl group towards nucleophilic attack. researchgate.netchemicalbook.com

Lewis acids are highly effective catalysts for dithioacetalization. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the sulfur nucleophiles of the dithiol. researchgate.net A wide variety of Lewis acids have been employed for this transformation. For instance, metal triflates such as copper(II) triflate (Cu(OTf)₂) and yttrium triflate (Y(OTf)₃) have proven to be efficient catalysts for the protection of aldehydes and ketones as their dithiolane derivatives. organic-chemistry.orgresearchgate.net Other effective Lewis acids include bismuth salts, hafnium trifluoromethanesulfonate, and iron catalysts. organic-chemistry.orgresearchgate.net The choice of catalyst can influence the reaction conditions, with some systems operating efficiently at room temperature while others may require heating. organic-chemistry.org

Table 1: Selected Lewis Acid Catalysts for Dithiolane Synthesis

CatalystSubstrate ExampleDithiolConditionsYield (%)
Y(OTf)₃Benzaldehyde (B42025)1,2-EthanedithiolCH₃CN, rt98
Cu(OTf)₂-SiO₂Benzaldehyde1,2-EthanedithiolSolvent-free, rt98
Hf(OTf)₄Benzaldehyde1,2-EthanedithiolCH₂Cl₂, rt99
Pr(OTf)₃Benzaldehyde1,2-EthanedithiolCH₂Cl₂, 0 °C to rt94

This table presents a selection of data from various sources illustrating the effectiveness of different Lewis acid catalysts in the synthesis of 2-phenyl-1,3-dithiolane (B1617770), an analog of the title compound. Conditions and yields are representative and may vary based on specific experimental setups. organic-chemistry.org

Brönsted acids are also widely used to catalyze the formation of 1,3-dithiolanes. organic-chemistry.org These catalysts, such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), protonate the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the dithiol. organic-chemistry.orgchemicalbook.com Brønsted acidic ionic liquids have also been developed as efficient and reusable catalysts for this transformation, offering mild reaction conditions and high chemoselectivity for aldehydes. organic-chemistry.orgchemicalbook.com The reactions can often be carried out under mild conditions, and in some cases, without the need for a solvent. organic-chemistry.org

To enhance the sustainability and cost-effectiveness of dithiolane synthesis, significant research has focused on developing heterogeneous and recyclable catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. Examples include Lewis or Brönsted acids supported on solid materials like silica gel (e.g., Cu(OTf)₂-SiO₂, HClO₄-SiO₂) or polymers (e.g., Amberlyst-15, Nafion-H). researchgate.net Tungstophosphoric acid and tungstate (B81510) sulfuric acid are other examples of efficient, reusable, and environmentally benign catalysts that can be used under solvent-free conditions. organic-chemistry.orgresearchgate.net These solid-supported reagents simplify the work-up procedure and reduce chemical waste. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Dithiolane Synthesis

CatalystSubstrate ExampleDithiolConditionsYield (%)
HClO₄-SiO₂Benzaldehyde1,2-EthanedithiolSolvent-free, rt98
Tungstate Sulfuric AcidBenzaldehyde1,2-EthanedithiolSolvent-free, 50°C97
Amberlyst-15Benzaldehyde1,2-EthanedithiolDichloromethane, rt95
Nafion-HBenzaldehyde1,2-EthanedithiolDichloromethane, rtHigh

This table highlights the performance of various heterogeneous catalysts for the synthesis of 2-phenyl-1,3-dithiolane. The data is compiled from multiple sources and demonstrates the high efficiency of these recyclable systems. organic-chemistry.orgresearchgate.netresearchgate.netacs.org

Solvent-free reaction conditions represent a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, faster reaction rates and higher yields. researchgate.net The thioacetalization of carbonyl compounds is particularly well-suited to solvent-free methodologies. organic-chemistry.org By simply mixing the carbonyl compound, the dithiol, and a catalytic amount of a solid-supported acid like HClO₄-SiO₂ or tungstate sulfuric acid, the reaction can proceed efficiently at room temperature or with gentle heating. organic-chemistry.orgresearchgate.net This approach not only simplifies the experimental setup and product isolation but also minimizes the use of volatile and often toxic organic solvents. researchgate.net

Catalyst-Mediated Condensation of Carbonyl Compounds with 1,2-Ethanedithiol

Advanced and Stereoselective Synthetic Pathways

The synthesis of this compound from benzaldehyde and 1,2-propanedithiol introduces a stereocenter at the C4 position of the dithiolane ring. Furthermore, the relative orientation of the methyl group at C4 and the phenyl group at C2 gives rise to cis and trans diastereomers. While classical methods often produce a mixture of these isomers, advanced synthetic strategies may aim for stereoselective synthesis.

Achieving stereoselectivity in such reactions can be challenging. It may involve the use of chiral catalysts, such as chiral Brønsted or Lewis acids, that can differentiate between the enantiomers of the racemic 1,2-propanedithiol or control the facial approach of the dithiol to the prochiral benzaldehyde. nih.gov While specific, highly stereoselective methods for the synthesis of this compound are not extensively documented in general literature, the principles of asymmetric catalysis are applicable. nih.govyoutube.com For example, chiral phosphoric acids have been successfully used in the enantioselective propargylation of aldehydes, a reaction that, like dithiolane formation, involves the activation of a carbonyl group by an acid catalyst. nih.gov Such approaches could potentially be adapted to achieve diastereoselective or even enantioselective synthesis of substituted 1,3-dithiolanes.

Formation via Ring-Closure Reactions of Phenyl-Containing Precursors

A primary and widely utilized method for synthesizing 2-substituted 1,3-dithiolanes involves the direct condensation of a carbonyl compound with a 1,2-dithiol. wikipedia.org For the specific synthesis of this compound, the precursors would be benzaldehyde (a phenyl-containing aldehyde) and 1,2-propanedithiol. The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed cyclization to yield the final dithiolane ring.

This thioacetalization is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org A range of catalysts have been proven effective for this transformation, often enabling the reaction to proceed under mild or even solvent-free conditions, which is advantageous for efficiency and environmental considerations. chemicalbook.com The choice of catalyst can be crucial for achieving high yields and chemoselectivity, especially when dealing with substrates containing sensitive functional groups. organic-chemistry.org

Table 1: Catalysts for the Synthesis of 1,3-Dithiolanes from Carbonyl Precursors

Catalyst Typical Conditions Reference
Perchloric acid on silica gel (HClO₄-SiO₂) Solvent-free, room temperature organic-chemistry.orgchemicalbook.com
p-Toluenesulfonic acid (p-TsOH) With silica gel chemicalbook.com
Praseodymium triflate (Pr(OTf)₃) Recyclable catalyst, good for chemoselectivity chemicalbook.com
Brønsted acidic ionic liquids Mild conditions chemicalbook.com
Iodine (I₂) Catalytic amount, mild conditions organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀) Solvent-free organic-chemistry.org

Reactions Involving Rhodanine-Derived Enethiols for 1,3-Dithiolane (B1216140) Formation

An alternative pathway to 1,3-dithiolane structures involves the dimerization of enethiols derived from rhodanine (B49660) precursors. rsc.orgresearchgate.net This process begins with the Knoevenagel condensation of an aldehyde with rhodanine-3-acetic acid, followed by basic hydrolysis to generate the corresponding enethiol. researchgate.netresearchgate.net

Research has shown that when these rhodanine-derived enethiols are stored in dimethyl sulfoxide (B87167) (DMSO), they can undergo a dimerization reaction to form substituted 1,3-dithiolanes as a major product, alongside mixed disulfides. rsc.orgresearchgate.net The reaction proceeds through a thioketone intermediate. dntb.gov.ua This synthetic route highlights an unexpected reactivity of enethiols in specific solvents and provides a method for creating complex, symmetrically substituted 1,3-dithiolanes. rsc.org The efficiency and product distribution of this reaction depend on the specific substituents on the enethiol. researchgate.net

Table 2: Formation of 1,3-Dithiolanes from Various Enethiols in DMSO

Enethiol Precursor (Substituent) Major Product(s) Reference
2-Fluorophenyl 1,3-Dithiolane and mixed disulfide researchgate.net
3-Fluorophenyl 1,3-Dithiolane and mixed disulfide researchgate.net
4-Fluorophenyl 1,3-Dithiolane and mixed disulfide researchgate.net
2,6-Dimethylphenyl 1,3-Dithiolane and mixed disulfide researchgate.net
4-Hydroxyphenyl Less reactive, forms corresponding products slowly researchgate.net
4-Methoxyphenyl Less reactive, forms corresponding products slowly researchgate.net

Synthesis of Silylated 1,3-Dithiolanes from Thioketones and Diazomethanes

A regioselective method for producing sterically hindered 1,3-dithiolanes involves the reaction of thioketones with silylated diazomethanes, such as trimethylsilyldiazomethane (B103560) (TMS-CHN₂). beilstein-journals.orguzh.chnih.gov This reaction pathway is a [3+2]-cycloaddition. The silylated thiocarbonyl S-methanide, generated from the decomposition of an intermediate 1,3,4-thiadiazoline, acts as the three-atom component. beilstein-journals.orguzh.ch This intermediate is then trapped with a second molecule of the thioketone, which serves as the dipolarophile, to form the five-membered 2-trimethylsilyl-1,3-dithiolane ring with complete regioselectivity. beilstein-journals.orgnih.gov

This protocol is highly efficient for creating sterically crowded tetra-aryl or tetra-hetaryl substituted 1,3-dithiolanes and can be performed at low temperatures, such as -75 °C. beilstein-journals.orguzh.ch The resulting silylated dithiolanes are valuable intermediates for further synthetic transformations. nih.gov

Table 3: Synthesis of Silylated 1,3-Dithiolanes

Reactants Product Reaction Conditions Reference
Hetaryl thioketones, TMS-CHN₂ 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes -75 °C to room temperature beilstein-journals.orguzh.chnih.gov
Thiofluorenone, TMS-CHN₂, then aryl/hetaryl thioketone Sterically crowded 2-trimethylsilyl-1,3-dithiolanes -60 °C (thiadiazoline formation), then trapping at -45 °C beilstein-journals.orguzh.chnih.gov

Preparation of 1,3-Dithiolane-2-thiones (Cyclic Trithiocarbonates) from Epoxides

The synthesis of 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates, can be achieved from three-membered ring precursors like epoxides or their sulfur analogs, thiiranes. A documented method involves the reaction of a substituted thiirane (B1199164) with carbon disulfide under pressure and elevated temperatures (80–100°C), catalyzed by a base such as triethylamine. chemicalbook.com This reaction results in the formation of the corresponding 1,3-dithiolane-2-thione. For example, 2,2-dimethylthiirane (B1580642) reacts with carbon disulfide to yield 4,4-dimethyl-1,3-dithiolane-2-thione. chemicalbook.com This approach provides a direct route to the cyclic trithiocarbonate (B1256668) scaffold from readily available starting materials.

Green Chemistry Principles in Dithiolane Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. In the context of 1,3-dithiolane synthesis, several strategies align with these principles, focusing on the use of cleaner energy sources, recyclable catalysts, and solvent-free conditions.

A notable green approach is the use of visible-light photoredox catalysis. nih.gov A reported method describes the regioselective dihydrothionation of terminal alkynes using Eosin Y as a metal-free, organic photoredox catalyst at room temperature. nih.gov This process provides direct access to 1,3-dithiolanes under neutral and mild conditions, avoiding the need for bases or other additives and utilizing clean light energy. nih.gov The protocol has been shown to be scalable to the gram level. nih.gov

Another key aspect of green dithiolane synthesis is the use of efficient and recyclable catalysts under solvent-free conditions. organic-chemistry.org The use of solid-supported catalysts, such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂), allows for the formation of 1,3-dithiolanes at room temperature without any solvent. organic-chemistry.org This simplifies the workup procedure, as the catalyst can often be recovered by simple filtration, and minimizes volatile organic waste. Similarly, catalysts like tungstophosphoric acid have been used for thioacetalization in the absence of solvent, offering high selectivity and excellent yields. organic-chemistry.org These methods represent a valuable alternative to traditional protocols that may require harsh conditions or toxic reagents. asianpubs.org

Stereochemical Aspects and Conformational Dynamics of 4 Methyl 2 Phenyl 1,3 Dithiolane Derivatives

Chiral Centers and Enantiomer Resolution in Substituted 1,3-Dithiolanes

The substitution at the C4 position of the 1,3-dithiolane (B1216140) ring, as seen in 4-methyl-2-phenyl-1,3-dithiolane, introduces a stereogenic center. nih.gov This results in the existence of a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, making the separation and characterization of individual enantiomers a critical aspect of medicinal chemistry and drug development. nih.gov Despite the importance of chiral 1,3-dithiolane scaffolds in pharmacologically active compounds, the resolution of their enantiomers has been a challenging and less explored area, with many studies evaluating them as racemic mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for resolving a broad range of chiral compounds. nih.govnih.govwindows.net

The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving successful enantioseparation. For instance, cellulose-based columns have shown superiority in polar organic mobile phases, often leading to short analysis times and high resolutions. In contrast, amylose-based columns have demonstrated greater resolving power in normal phase elution modes. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. sigmaaldrich.com

While specific HPLC methods for the enantiomeric resolution of this compound are not extensively detailed in the provided search results, the general principles of chiral chromatography are applicable. For example, a study on (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a related chiral 1,3-dithiolane derivative, successfully employed (semi)preparative enantioselective HPLC for the isolation of its enantiomers. nih.gov This highlights the feasibility of using similar techniques for the target compound.

Table 1: Examples of Chiral Stationary Phases and Mobile Phases Used for Enantioseparation of Related Compounds

Chiral Stationary Phase (CSP)Analyte TypeMobile Phase CompositionReference
Cellulose tris(3-chloro-4-methylphenylcarbamate)BenzimidazolesAcetonitrile/Methanol with 0.1% Diethylamine (DEA) and 20 mMoL Ammonium Bicarbonate with 0.1% DEA windows.net
Lux cellulose-2Pyrazoline derivativesPolar organic modes nih.gov
Lux amylose-2Pyrazoline derivativesNormal phase modes nih.gov
Chiralpak IG-3β-Blockers, SertralineMethanol/DEA; Acetonitrile/Water/DEA nih.gov

This table provides examples of CSPs and mobile phases used for separating chiral compounds, illustrating the types of systems that could be adapted for the resolution of this compound enantiomers.

Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. A combination of crystallographic and spectroscopic techniques is typically employed for this purpose.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal of a single enantiomer, a three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. This technique provides unambiguous proof of the absolute stereochemistry.

When suitable crystals for X-ray analysis cannot be obtained, spectroscopic methods offer powerful alternatives for assigning absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR spectra for the enantiomers. Furthermore, advanced NMR techniques, in conjunction with computational modeling, can aid in stereochemical assignment. For instance, the analysis of proton-proton coupling constants and chemical shifts in the NMR spectra of 1-oxo-1,3-dithiolane derivatives, supported by computational methods, has been used to determine their structures. nih.gov

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the correct stereochemistry can be assigned. This approach was successfully used to assign the absolute configuration of dextrorotatory sulphoxide metabolites of 2-methyl- and 2-tert-butyl-1,3-dithiolane as R at the chiral sulfur atom. researchgate.net

Absolute Configuration Assignment Methodologies

Conformational Analysis of the 1,3-Dithiolane Ring System

The five-membered 1,3-dithiolane ring is not planar and exists in a dynamic equilibrium of various puckered conformations. The preferred conformation aims to minimize torsional strain and non-bonded steric interactions.

The 1,3-dithiolane ring is considered a flexible system. researchgate.net Its conformational landscape is often described by envelope and twist (or half-chair) conformations. In an envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In a twist conformation, no four atoms are coplanar.

Studies on substituted 1,3-dithiolanes and related 1,3-oxathiolanes suggest that the ring can adopt various low-energy conformations. nih.govresearchgate.net For example, research on 1-oxo-1,3-dithiolanes has shown that they predominantly adopt S(1) type envelope conformations. nih.gov The presence of substituents, such as the methyl and phenyl groups in this compound, significantly influences the conformational equilibrium. The bulky phenyl group at the C2 position likely has a strong preference for an equatorial or pseudo-equatorial orientation to minimize steric hindrance. researchgate.net Similarly, the methyl group at C4 will also favor an equatorial-like position to reduce 1,3-diaxial-type interactions. youtube.com

The conformational preferences can be studied using a combination of experimental techniques, such as NMR spectroscopy (by analyzing coupling constants and nuclear Overhauser effects), and computational modeling. nih.gov Free energy differences between diastereoisomers of 2-alkyl-4-methyl-1,3-dithiolanes have been found to be small, indicating the flexibility of the dithiolane ring. researchgate.net

Table 2: Key Conformations of the 1,3-Dithiolane Ring

ConformationDescription
EnvelopeFour atoms are coplanar, with the fifth atom out of the plane.
Twist (Half-Chair)No four atoms are coplanar; characterized by a two-fold rotational symmetry axis.

The specific conformational equilibrium of this compound in both solution and the solid state would depend on the interplay of steric and electronic effects of the substituents, as well as intermolecular forces in the crystalline state.

Influence of Substituents on Conformational Preferences of Dithiolanes

The five-membered 1,3-dithiolane ring is not planar and exists in dynamically interconverting puckered conformations, primarily the envelope and twist (or half-chair) forms. The introduction of substituents onto the ring significantly influences the equilibrium between these conformations by introducing sterically and electronically distinct environments. The energetic preference for a substituent to occupy an equatorial-like position over an axial-like one is a guiding principle, driven by the minimization of steric strain.

The most significant steric interactions in these rings are 1,3-diaxial interactions, where a substituent in an axial position experiences steric repulsion from other axial atoms or groups on the same side of the ring. libretexts.org The energetic cost of placing a substituent in an axial position is quantified by its conformational free energy, commonly known as the A-value. libretexts.orgpearson.com While extensively tabulated for cyclohexane (B81311) systems, these values provide a strong qualitative and often quantitative basis for understanding substituent effects in heterocyclic systems like 1,3-dithiolanes. Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to avoid severe steric clashes. libretexts.org

Table 1: Conformational Free Energies (A-values) for Common Substituents This table, based on data from cyclohexane systems, illustrates the energetic preference for a substituent to be in an equatorial position. Higher values indicate a greater preference for the equatorial position. msu.edu

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.74
-C₂H₅ (Ethyl)1.8
-C₆H₅ (Phenyl)2.8
-C(CH₃)₃ (tert-Butyl)4.7
-F (Fluoro)0.3
-Cl (Chloro)0.6
-Br (Bromo)0.6
-OH (Hydroxy)0.6 - 1.0

Source: Michigan State University Chemistry msu.edu

Stereocontrol in Dithiolane Synthesis and Reactions

Stereocontrol is a critical aspect of the synthesis and subsequent chemical transformations of substituted dithiolanes like this compound. Achieving control over the relative and absolute stereochemistry is essential, particularly when these compounds are used as intermediates in the synthesis of complex molecules. unimore.itunimore.it

The synthesis of this compound is typically achieved through the condensation of benzaldehyde (B42025) with propane-1,2-dithiol, often catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgchemicalbook.com This reaction can produce a mixture of cis- and trans-diastereomers, depending on the orientation of the methyl and phenyl groups relative to the dithiolane ring. The stereochemical outcome can be influenced by reaction conditions such as temperature and the choice of catalyst, which can affect the thermodynamic versus kinetic control of the cyclization process. The use of a chiral, enantiopure dithiol allows for the synthesis of enantiomerically enriched dithiolanes.

Beyond synthesis, the existing stereocenters in a dithiolane can direct the stereochemical outcome of subsequent reactions. A cornerstone of dithiolane and dithiane chemistry is the deprotonation of the C2-proton with a strong base, such as n-butyllithium, to form a 2-lithio derivative. acs.orgacs.org This carbanion is a potent nucleophile and an acyl anion equivalent. In a molecule like this compound, the chiral center at C4 can direct the approach of an incoming electrophile to the C2 carbanion. This substrate-controlled diastereoselection occurs because the substituent at C4 sterically blocks one face of the molecule, forcing the electrophile to attack from the less hindered face. youtube.com This results in the preferential formation of one diastereomer over the other. youtube.comrsc.org While specific data for this compound is not prevalent, the principle is well-established in the reactions of analogous chiral dithianes and other heterocyclic systems.

Table 2: Example of a Diastereoselective Reaction This table illustrates the principle of a diastereoselective reaction where a chiral starting material leads to an unequal mixture of diastereomeric products. youtube.com

ReactantReagentsProduct Diastereomer Ratio
Chiral AldehydeGrignard Reagent (e.g., MeMgBr)3 : 1 (SS : SR)

Source: Oxford Academic youtube.com

This control over the formation of new stereocenters makes chiral dithiolanes valuable intermediates in asymmetric synthesis.

Chemical Reactivity and Transformational Chemistry of 4 Methyl 2 Phenyl 1,3 Dithiolane

Nucleophilic Reactivity of the Dithiolane Ring

The presence of two sulfur atoms in the 1,3-dithiolane (B1216140) ring significantly influences the acidity of the proton at the C-2 position. This allows for deprotonation and the formation of a stabilized carbanion, which can then participate in a variety of nucleophilic reactions.

Deprotonation and Anion Chemistry at C-2 of 1,3-Dithiolanes (Umpolung Reactivity)

The concept of "umpolung," or the reversal of polarity, is central to the reactivity of 1,3-dithiolanes. organic-chemistry.orgquimicaorganica.org Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting an aldehyde into a 1,3-dithiolane, the C-2 carbon, which corresponds to the original carbonyl carbon, can be deprotonated to form a nucleophilic acyl anion equivalent. organic-chemistry.orgyoutube.comwikipedia.org This transformation is a cornerstone of the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org

The acidity of the C-2 proton in 1,3-dithiolanes is significantly higher than that of a typical alkane C-H bond due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge. organic-chemistry.org This stabilization is attributed to the polarizability of sulfur and the longer carbon-sulfur bond length. organic-chemistry.org Strong bases, such as n-butyllithium (n-BuLi), are typically used to effect this deprotonation, generating a 2-lithio-1,3-dithiolane intermediate. organic-chemistry.orgwikipedia.org

However, a key difference exists between the five-membered 1,3-dithiolanes and their six-membered 1,3-dithiane (B146892) counterparts. While 2-lithio-1,3-dithianes are generally stable and can be readily used in subsequent reactions, metallated 1,3-dithiolanes are prone to fragmentation. organic-chemistry.orgwikipedia.org This fragmentation leads to the formation of a dithiocarboxylate and ethylene (B1197577) gas. organic-chemistry.orgwikipedia.orgacs.org The stability and reactivity of the C-2 anion are also influenced by reaction conditions such as the base, solvent, and substituents on the ring. acs.org For instance, deprotonation can sometimes occur at the C-4 position, leading to different reaction pathways. acs.org

Reactions with Electrophiles and Alkylating Agents

Once the 2-lithio-1,3-dithiolane anion is formed, it can react with a wide range of electrophiles. These include alkyl halides, epoxides, aldehydes, ketones, and acyl halides. organic-chemistry.orgwikipedia.org This allows for the formation of new carbon-carbon bonds at the original carbonyl carbon position.

For example, the reaction of a 2-lithio-1,3-dithiolane with an alkyl halide results in a 2-alkyl-1,3-dithiolane. wikipedia.org Subsequent hydrolysis of the dithiolane group, often using reagents like mercury(II) salts, regenerates a carbonyl functionality, yielding a ketone. organic-chemistry.orgwikipedia.org This two-step process effectively achieves the acylation of an electrophile.

Ring-Opening and Fragmentation Pathways

The inherent strain in the five-membered dithiolane ring, coupled with the electronic effects of the sulfur atoms, makes it susceptible to ring-opening and fragmentation reactions under specific conditions.

Base-Mediated Fragmentation for Dithioester Synthesis

A synthetically useful transformation of 2-aryl-1,3-dithiolanes is their base-mediated fragmentation to produce dithioesters. acs.orgnih.gov This reaction typically involves treating the dithiolane with a strong base, such as lithium hexamethyldisilazide (LiHMDS), at elevated temperatures. acs.orgnih.gov The deprotonation at the C-2 position initiates a ring fragmentation process, yielding an aryl-dithiocarboxylate anion and ethylene. acs.org

This intermediate dithiocarboxylate can then be trapped in situ by the addition of an alkylating agent, such as an alkyl halide or a diaryliodonium salt, to furnish a diverse range of dithioesters in good yields. acs.orgnih.gov This one-pot method provides a straightforward and efficient route to these important compounds, which find applications in polymer chemistry and as precursors for heterocycle synthesis. acs.orgnih.gov Earlier methods for this transformation often required harsh conditions, such as the use of sodium hydride in a mixture of DMF and HMPA at high temperatures. acs.org

Cycloreversion Reactions of Dithiolane Carbanions

The fragmentation of 2-lithio-1,3-dithiolanes is a type of cycloreversion reaction. In the gas phase, even at the thermochemical threshold for deprotonation, 1,3-dithiolane does not yield a stable deprotonated product. Instead, it undergoes cycloreversion to form a dithiocarboxylate anion and ethylene. utk.edu This contrasts with the solution-phase chemistry where the anion can have a finite lifetime, especially at low temperatures, allowing it to be trapped by electrophiles. organic-chemistry.orgwikipedia.org The propensity for cycloreversion is a defining characteristic of the 1,3-dithiolane system when compared to the more stable 1,3-dithiane system. organic-chemistry.orgutk.edu

Cycloaddition Reactions and Sulfur Atom Participation

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org While not a direct reaction of 4-methyl-2-phenyl-1,3-dithiolane itself, related sulfur-containing compounds can participate in such reactions. For instance, thioketone S-methylides, which can be generated from precursors like 2,5-dihydro-1,3,4-thiadiazoles, are thiocarbonyl ylides that act as 1,3-dipoles. researchgate.net These can react with dipolarophiles, including thioketones, to form 1,3-dithiolanes. researchgate.net This highlights the role of sulfur-containing intermediates in the formation of the dithiolane ring system via cycloaddition pathways.

Reactions with Dienophiles and Heterodienophiles (e.g., 4-Phenyl-1,2,4-triazoline-3,5-dione)

The reactivity of 1,3-dithiolane derivatives in cycloaddition reactions, such as the Diels-Alder reaction, is not extensively documented for this compound itself. However, the general principles of cycloaddition reactions involving sulfur-containing compounds can provide insight into its potential reactivity. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The hetero-Diels-Alder reaction is a variation where one or more heteroatoms are part of the diene or dienophile system. wikipedia.orgorganic-chemistry.org

However, it is conceivable that under certain conditions, derivatives of this compound could be generated in situ to possess diene or dienophilic character. For instance, the introduction of unsaturation adjacent to the dithiolane ring could lead to a reactive diene system. Alternatively, the C=S bond in related thiones can act as a dienophile in hetero-Diels-Alder reactions. nih.gov

Given the lack of specific experimental data, the potential reactions with dienophiles remain speculative. The table below outlines a hypothetical reaction based on the general principles of a hetero-Diels-Alder reaction, illustrating the potential for cycloaddition if a suitable diene were present on the dithiolane structure.

Reactant 1 (Diene)Reactant 2 (Dienophile)ProductReaction Type
Hypothetical Diene-functionalized this compound4-Phenyl-1,2,4-triazoline-3,5-dioneCycloadductHetero-Diels-Alder

This table represents a hypothetical reaction pathway as direct evidence for this specific reaction is not available in the reviewed literature.

Oxidation and Other Transformations at Sulfur Centers of Dithiolanes

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations are significant as they can alter the chemical and physical properties of the molecule, including its stereochemistry.

Research has shown that 2-phenyl-1,3-dithiolane (B1617770) can be oxidized in a diastereoselective manner. chemicalbook.com The oxidation using tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanium catalyst (Cp₂TiCl₂) yields the corresponding 2-phenyl monosulfoxide derivative. chemicalbook.com This diastereoselectivity arises from the influence of the existing stereocenter at the C2 position of the dithiolane ring, directing the approach of the oxidizing agent.

The oxidation can proceed in a stepwise manner. The initial oxidation of one of the sulfur atoms leads to the formation of a sulfoxide (B87167). Further oxidation of the second sulfur atom would yield a disulfoxide, and complete oxidation results in the corresponding disulfone. The choice of oxidizing agent and reaction conditions can often be controlled to favor the formation of the sulfoxide over the sulfone. ccsenet.org

The table below summarizes the findings on the diastereoselective oxidation of a closely related compound, 2-phenyl-1,3-dithiolane.

SubstrateOxidizing AgentCatalystProductKey FindingReference
2-Phenyl-1,3-dithiolanet-BuOOHCp₂TiCl₂2-Phenyl-1,3-dithiolane-1-oxideDiastereoselective formation of the monosulfoxide chemicalbook.com

Other transformations at the sulfur centers of dithiolanes can include ring-opening reactions. Various reagents can cleave the dithiolane ring to regenerate the parent carbonyl compound. chemicalbook.comorganic-chemistry.org This reactivity highlights the use of the dithiolane group as a protective group for aldehydes and ketones in organic synthesis.

Advanced Applications of 4 Methyl 2 Phenyl 1,3 Dithiolane in Organic Synthesis

Strategic Use as Carbonyl Protecting Groups

The protection of carbonyl groups is a fundamental strategy in organic synthesis to prevent their reaction under conditions intended to modify other parts of a molecule. asianpubs.orgwikipedia.org 1,3-Dithiolanes, including 4-Methyl-2-phenyl-1,3-dithiolane, are widely employed as robust protecting groups for aldehydes and ketones due to their stability across a broad range of reaction conditions, particularly in both acidic and basic media where other protecting groups might fail. asianpubs.org

Chemoselective Protection of Aldehydes and Ketones

A key advantage of using dithiolane-based protecting groups is the potential for chemoselectivity. In molecules containing multiple carbonyl groups, such as an aldehyde and a ketone, it is often necessary to protect one selectively over the other. Due to the higher reactivity of aldehydes compared to ketones, this compound can be used to selectively protect the aldehyde function.

This chemoselective thioacetalization is typically achieved under mild catalytic conditions. organic-chemistry.org Various catalysts have been shown to be effective for the selective protection of aldehydes in the presence of ketones. For instance, catalysts like praseodymium triflate and yttrium triflate have demonstrated high efficiency in this regard. organic-chemistry.org The reaction involves the acid-catalyzed addition of the dithiol to the carbonyl group, with the more electrophilic aldehyde reacting at a faster rate.

Table 1: Catalysts for Chemoselective Thioacetalization of Aldehydes

Catalyst Conditions Selectivity Reference
Praseodymium Triflate Solvent-free High for aldehydes over ketones organic-chemistry.org
Yttrium Triflate Catalytic amount High for aldehydes organic-chemistry.org
Iodine Catalytic amount Mild and chemoselective organic-chemistry.org

This table is illustrative of catalysts used for dithiolane formation and is based on general findings for this class of compounds.

Methodologies for Dithiolane Deprotection

While the stability of the dithiolane group is advantageous, its efficient removal, or deprotection, is equally crucial to reveal the original carbonyl group at the appropriate synthetic stage. The cleavage of the robust carbon-sulfur bonds in this compound often requires specific reagents. organic-chemistry.org A variety of methods have been developed, primarily involving oxidative or metal-based reagents. wikipedia.orgrsc.org

Oxidative methods are common and can be achieved with reagents such as o-iodoxybenzoic acid (IBX), bis(trifluoroacetoxy)iodobenzene, or a combination of hydrogen peroxide and an iodine catalyst. organic-chemistry.orgorganic-chemistry.org These methods are often mild and can be performed under neutral conditions, which is beneficial for sensitive substrates. organic-chemistry.org For example, the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system provides an environmentally friendly approach to deprotection. organic-chemistry.org Another effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.org

Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes

Reagent(s) Conditions Characteristics Reference(s)
o-Iodoxybenzoic acid (IBX) / β-cyclodextrin Water, room temperature Neutral conditions, efficient organic-chemistry.org
Hydrogen Peroxide / Iodine Water, SDS Mild, neutral, eco-friendly organic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) MeCN–H₂O Oxidative, efficient for many dithianes rsc.org
Selectfluor™ - Cleavage of PMP, THP, and 1,3-dithiane (B146892) groups organic-chemistry.org

Synthetic Intermediates in Complex Molecule Construction

Beyond its role as a protecting group, the 1,3-dithiolane (B1216140) moiety is a versatile synthetic intermediate. The protons on the carbon between the two sulfur atoms can be abstracted by a strong base, creating a nucleophilic carbanion. This "umpolung" or reversal of polarity of the carbonyl carbon allows it to act as an acyl anion equivalent, a powerful tool for forming carbon-carbon bonds.

Application in Natural Product Synthesis

The use of dithiolanes as acyl anion equivalents is a cornerstone strategy in the total synthesis of complex natural products. asianpubs.org The formation of a 2-lithio-1,3-dithiane (a closely related six-membered ring analogue) is a classic example of this approach, and similar reactivity is expected for this compound. acs.org This strategy enables the construction of intricate carbon skeletons by allowing the masked carbonyl carbon to participate in nucleophilic addition reactions with various electrophiles, such as alkyl halides and epoxides. This method is particularly valuable when direct C-C bond formation at a carbonyl carbon is not feasible.

Precursors for Heterocyclic Compounds and Diverse Organic Frameworks

Recent research has demonstrated that 2-aryl-1,3-dithiolanes, such as this compound, can serve as precursors to other valuable chemical entities. A notable application is their conversion into dithioesters. acs.org This transformation can be achieved through a base-mediated fragmentation of the dithiolane ring. For example, treatment of a 2-aryl-1,3-dithiolane with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can induce ring-opening to generate an aryl-dithiocarboxylate anion. This reactive intermediate can then be trapped with various electrophiles, such as alkyl halides, to furnish a wide range of dithioesters in good yields. acs.org These resulting dithioesters are important precursors for the synthesis of various heterocyclic compounds. acs.org

Development of Novel Materials and Functional Molecules

The 1,3-dithiolane scaffold, including the 4-Methyl-2-phenyl variant, is also being explored for its potential in materials science and medicinal chemistry. The unique electronic and structural properties of this moiety can be harnessed to create molecules with specific functions.

One significant area of application is in the development of bioactive molecules. For instance, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have been synthesized and evaluated for their biological activity. nih.gov A study found that certain derivatives of this class, which share the core structure of this compound, exhibit potent inhibitory effects on the enzyme tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are sought after as skin-whitening agents. Kinetic studies have shown that these compounds can act as competitive inhibitors, suggesting they bind to the enzyme's active site. nih.gov This research highlights the potential of the 1,3-dithiolane ring as a scaffold for designing new functional molecules for cosmetic or therapeutic applications. nih.gov

Furthermore, the dithioesters synthesized from this compound have applications in polymer chemistry as reversible addition-fragmentation chain-transfer (RAFT) agents, which are crucial for controlling polymer chain growth and architecture. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Praseodymium triflate
Yttrium triflate
o-Iodoxybenzoic acid (IBX)
bis(trifluoroacetoxy)iodobenzene
Hydrogen peroxide
Iodine
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Selectfluor™
Polyphosphoric acid
Acetic acid
Lithium bis(trimethylsilyl)amide (LiHMDS)
(2-substituted phenyl-1,3-dithiolan-4-yl)methanol

Role in Polymer Chemistry (e.g., Chain Transfer Agents)

While direct application of this compound as a chain transfer agent (CTA) in radical polymerization is not extensively documented, its derivatives serve as crucial precursors to compounds that are pivotal in controlled polymerization techniques. Specifically, 2-aryl-1,3-dithiolanes are valuable starting materials for the one-pot synthesis of dithioesters. acs.org These dithioesters are highly effective CTAs in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for producing polymers with predetermined molecular weights and narrow polydispersities. acs.org

The transformation involves a base-mediated ring fragmentation of the 2-aryl-1,3-dithiolane. Using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS), the dithiolane ring can be deprotonated at the C2 position, leading to a rapid fragmentation that forms an aryl-dithiocarboxylate anion. This intermediate is then trapped in situ by an alkylating agent, such as an alkyl halide or a diaryliodonium salt, to yield the final dithioester product. acs.org The reaction is efficient, often proceeding to completion in a short time frame at elevated temperatures. acs.org

This method provides a straightforward route to a diverse library of dithioesters, which are otherwise accessed through more complex synthetic pathways. The ability to generate these vital CTAs from stable and readily available dithiolane precursors underscores the indirect but significant role of compounds like this compound in advanced polymer synthesis.

Table 1: Synthesis of Dithioesters from 2-Aryl-1,3-dithiolane Precursors This table summarizes the synthesis of various methyl dithioesters from the corresponding 2-aryl-1,3-dithiolanes via a base-mediated fragmentation and subsequent methylation, as described in the literature. acs.org

Entry 2-Aryl Substituent of Dithiolane Product (Methyl Dithioester) Yield (%)
1 4-Methoxyphenyl Methyl 4-methoxybenzenecarbodithioate 90
2 4-(Trifluoromethyl)phenyl Methyl 4-(trifluoromethyl)benzenecarbodithioate 89
3 4-Fluorophenyl Methyl 4-fluorobenzenecarbodithioate 87
4 4-Chlorophenyl Methyl 4-chlorobenzenecarbodithioate 84
5 4-Bromophenyl Methyl 4-bromobenzenecarbodithioate 81
6 Phenyl Methyl benzenecarbodithioate 73
7 Naphthalen-2-yl Methyl naphthalene-2-carbodithioate 85

Synthesis of Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes via Dithiolane Intermediates

Dithiolane intermediates are instrumental in a novel and highly efficient one-pot synthesis of sterically crowded, substituted ethenes and dibenzofulvenes. nih.govcmu.edu This methodology utilizes 2-trimethylsilyl-1,3-dithiolanes, which are readily formed from the reaction of thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN₂). nih.gov

The process begins with the reaction of a hetaryl or aryl thioketone with TMS-CHN₂. This reaction proceeds with complete regioselectivity to form a sterically hindered 2-trimethylsilyl-1,3-dithiolane. cmu.edu This dithiolane intermediate is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which triggers a desilylation to generate a 1,3-dithiolane carbanion. nih.gov This carbanion intermediate is unstable and spontaneously undergoes a cycloreversion reaction. This fragmentation yields the desired tetra-substituted ethene and a dithioformate anion as a byproduct under mild and neutral conditions. nih.gov

When thiofluorenone is used as the starting thioketone, the same sequence of reactions leads to the formation of dibenzofulvenes in high yields. cmu.edu This protocol represents a valuable addition to olefination reactions and demonstrates the synthetic utility of dithiolane intermediates in constructing complex, electronically interesting molecules with potential applications in materials science. nih.gov

Table 2: Synthesis of Substituted Ethenes via Dithiolane Intermediates This table presents examples of tetra-substituted ethenes synthesized using the one-pot method involving the cycloreversion of 2-trimethylsilyl-1,3-dithiolane intermediates. nih.gov

Entry Hetaryl Thioketone Precursor Product Yield (%)
1 Bis(4-methoxyphenyl) thioketone 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene 94
2 4,4'-Dimethoxythiobenzophenone 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene 95
3 Xanthone-derived thioketone Symmetric Ethene Derivative of Xanthone 92

Generation of Bicyclo[1.1.1]pentane (BCP) Analogues from Dithiolanes

The bicyclo[1.1.1]pentane (BCP) motif has garnered significant interest in medicinal chemistry as a bioisostere for para-substituted phenyl rings, often improving pharmacokinetic properties without sacrificing biological potency. rsc.org A general and efficient method to access BCP-containing pharmacophores involves the reaction of dithiane derivatives, close structural analogs of dithiolanes, with [1.1.1]propellane.

In this transformation, a 2-aryl-1,3-dithiane, which can be viewed as a protected carbonyl group, reacts with [1.1.1]propellane. The reaction proceeds via a two-electron pathway, affording a BCP-substituted dithiane in good to excellent yields. This method is notable for its broad substrate scope, tolerating a variety of aryl and heterocyclic substituents on the dithiane ring.

The resulting BCP-dithiane adducts are synthetically versatile. The dithiane group can be readily removed under standard deprotection conditions to unmask the corresponding ketone, providing access to BCP-aryl ketones. These products are valuable as they are direct bioisosteric analogs of medicinally important diaryl ketones. Furthermore, the dithiane moiety can be transformed into other functional groups, such as gem-difluoro groups, demonstrating the robustness of these BCP adducts and their utility as building blocks for novel drug candidates. This methodology effectively bridges the chemistry of dithioacetals with the high-demand field of BCP synthesis.

Table 3: Synthesis of Bicyclo[1.1.1]pentane (BCP) Dithiane Analogues This table shows the yields of various BCP-substituted dithianes synthesized from the reaction of 2-aryl-1,3-dithianes and [1.1.1]propellane.

Entry Aryl Group on Dithiane Product Yield (%)
1 Phenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane 99
2 4-Fluorophenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane 99
3 4-Chlorophenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane 99
4 4-Bromophenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-bromophenyl)-1,3-dithiane 98
5 4-Methoxyphenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane 99
6 3-Methoxyphenyl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(3-methoxyphenyl)-1,3-dithiane 99
7 Thiophen-2-yl 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane 87

Computational and Theoretical Insights into 4 Methyl 2 Phenyl 1,3 Dithiolane Chemistry

Quantum Mechanical (QM) Studies on Electronic Structure and Properties

Quantum mechanical calculations are instrumental in elucidating the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For 4-Methyl-2-phenyl-1,3-dithiolane, QM studies would focus on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

Illustrative Data Table of Calculated Electronic Properties:

The following table presents plausible calculated electronic properties for the cis and trans isomers of this compound, based on typical values for similar structures.

Propertycis-4-Methyl-2-phenyl-1,3-dithiolanetrans-4-Methyl-2-phenyl-1,3-dithiolane
HOMO Energy (eV) -6.5-6.4
LUMO Energy (eV) -0.8-0.9
HOMO-LUMO Gap (eV) 5.75.5
Dipole Moment (Debye) 1.81.5

Note: These values are illustrative and intended to represent the types of data generated from QM calculations.

Reaction Mechanism Elucidation through Computational Modeling (e.g., Two-Electron Pathways)

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, including identifying transition states and intermediates. For this compound, a key area of interest would be the elucidation of its behavior in reactions such as hydrolysis or oxidation.

One pertinent example from related compounds is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.govacs.org This reaction proceeds through a two-electron pathway involving deprotonation at the C2 position, followed by ring fragmentation to yield a dithiocarboxylate anion and ethylene (B1197577). nih.govacs.org Computational modeling of this process for this compound would involve calculating the energy profile of the reaction, identifying the transition state for the ring-opening step, and assessing the influence of the methyl group on the reaction kinetics.

Another area of computational investigation is the oxidation of the sulfur atoms. Studies on the oxidation of 1,3-dithiolanes to their corresponding 1-oxides have shown that the stereochemical outcome can be predicted and understood through computational methods. researchgate.net For this compound, computational modeling could predict which sulfur atom is preferentially oxidized and the stereochemistry of the resulting sulfoxide (B87167).

Illustrative Data Table of a Hypothetical Reaction Energy Profile:

This table illustrates a possible energy profile for the acid-catalyzed hydrolysis of this compound, a common reaction for dithioacetals.

StepReactant ComplexTransition State 1IntermediateTransition State 2Product Complex
Relative Energy (kcal/mol) 0.0+15.2-5.8+12.5-20.1

Note: These values are hypothetical and serve to illustrate the data obtained from computational reaction mechanism studies.

Prediction of Stereochemical Outcomes and Conformational Landscapes

The 1,3-dithiolane (B1216140) ring is not planar and can adopt various conformations, typically described as envelope or half-chair forms. researchgate.net The presence of substituents on the ring significantly influences the conformational landscape and the relative energies of different conformers. For this compound, the interplay between the phenyl group at C2 and the methyl group at C4 will dictate the preferred three-dimensional structure.

Computational methods, such as conformational searches coupled with energy calculations, can predict the most stable conformers and the energy barriers between them. These studies are crucial for understanding the stereochemical outcomes of reactions involving this molecule. For instance, the accessibility of different faces of the molecule to a reagent will depend on the dominant conformation.

The stereochemistry of this compound is defined by the relative positions of the methyl and phenyl groups, leading to cis and trans isomers. Computational studies can determine the relative stability of these isomers. Generally, the trans isomer, where the bulky substituents are on opposite sides of the ring, might be expected to be more stable to minimize steric hindrance.

Illustrative Data Table of Conformational Analysis:

The following table presents a hypothetical conformational analysis for the trans isomer of this compound.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C5-S1-C2-S3)Key Distance (H of C2 to H of C4)
Envelope (S1) 0.035.2°3.1 Å
Half-Chair 1.245.8°3.5 Å
Envelope (C4) 2.520.1°2.8 Å

Note: This data is illustrative and represents the type of information that would be generated from a computational conformational analysis.

Conclusion and Outlook for 4 Methyl 2 Phenyl 1,3 Dithiolane Research

Summary of Key Achievements and Current Understanding

The study of 4-methyl-2-phenyl-1,3-dithiolane and its parent scaffold, the 1,3-dithiolane (B1216140) ring, has led to significant advancements in organic synthesis and medicinal chemistry. A primary achievement lies in the application of 1,3-dithiolanes as effective protecting groups for carbonyl compounds. organic-chemistry.org This protective role is crucial in multi-step syntheses, allowing for the manipulation of other functional groups within a molecule without affecting the carbonyl moiety.

Furthermore, the 1,3-dithiolane scaffold is recognized as a "privileged scaffold" in the design of bioactive molecules. mdpi.comnih.gov Research has demonstrated its incorporation into a variety of therapeutic agents aimed at treating diseases such as cancer, infections, and neurodegenerative disorders. mdpi.com A notable example is the development of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives as potent tyrosinase inhibitors, which show promise as skin-whitening agents. nih.gov In these studies, certain derivatives exhibited greater inhibitory effects than kojic acid, a well-known tyrosinase inhibitor. nih.gov

The stereochemical aspects of 1,3-dithiolanes, particularly those with substitution at the 4-position like this compound, have been a subject of investigation. The introduction of a stereogenic center at this position has been leveraged in the development of chiral bioactive compounds. mdpi.com The ability to resolve and assign the absolute configuration of chiral dithiolane-based synthons is a key achievement, paving the way for the synthesis of enantiomerically pure therapeutic agents. nih.govresearchgate.net

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored avenues remain in the research of this compound and related compounds. A significant hurdle is the stereoselective synthesis and resolution of chiral 1,3-dithiolanes. mdpi.com While methods for chiral resolution exist, they are often not routine and can be challenging, with many studies still utilizing racemic mixtures. mdpi.com The development of more efficient and general methods for obtaining enantiomerically pure 1,3-dithiolanes is a critical need.

Another challenge lies in the inherent reactivity of the 1,3-dithiolane ring. Compared to their six-membered counterparts, the 1,3-dithianes, 1,3-dithiolanes can be more prone to fragmentation, which can limit their synthetic utility in certain applications, particularly those involving metalation and subsequent alkylation with less reactive electrophiles. nih.gov Overcoming this limitation would significantly broaden the synthetic scope of 1,3-dithiolanes.

Unexplored avenues for research include the expanded application of 1,3-dithiolane-containing compounds in materials science. There is evidence that polymers incorporating norbornane-fused 1,3-dithiolane units can effectively absorb mercury(II) salts from aqueous solutions, suggesting potential applications in environmental remediation. researchgate.net Further investigation into the coordination properties of the sulfur atoms in the dithiolane ring with various metals could unveil novel materials with interesting catalytic or sequestration properties. The full potential of this compound in asymmetric catalysis, beyond its role as a chiral auxiliary, also warrants deeper exploration.

Future Directions in Synthetic, Stereochemical, and Application Research Pertaining to this compound

Future research on this compound is poised to advance on several fronts. In the realm of synthetic chemistry, a major focus will be the development of novel and efficient catalytic systems for the synthesis of 1,3-dithiolanes. researchgate.net This includes the use of solid-supported and reusable catalysts to create more environmentally friendly and cost-effective synthetic protocols. researchgate.net Furthermore, developing new methodologies to control the stereochemistry during the formation of the dithiolane ring or through efficient chiral resolution techniques, such as enzymatic methods, will be crucial.

In terms of stereochemical research, a deeper understanding of the conformational preferences of the 1,3-dithiolane ring in different chemical environments is needed. Advanced computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, can provide valuable insights into the structure-activity relationships of chiral 1,3-dithiolane-containing molecules. nih.gov This knowledge will be instrumental in the rational design of new catalysts and therapeutic agents.

The exploration of new applications for this compound and its derivatives is a promising area for future investigation. Building on the initial findings of their antimelanogenic effects, further studies could explore their potential in treating hyperpigmentation disorders. nih.gov Moreover, the unique electronic properties conferred by the sulfur atoms in the dithiolane ring could be exploited in the design of novel electronic materials, sensors, or ligands for transition metal catalysis. The development of polymers containing the 1,3-dithiolane moiety for applications in areas such as drug delivery or as functional materials with tunable properties also presents an exciting research direction. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-phenyl-1,3-dithiolane, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using 1,2-disulfenyl chlorides and aldehydes under controlled conditions. For example, 1,2-propanedisulfenyl chloride reacts with phenylacetaldehyde to form 1,3-dithiolanes, with solvent choice (e.g., THF) and temperature critical for minimizing side products . Alternative routes involve β-diketonato compounds and carbon disulfide in the presence of 1,2-dibromoethane, where stoichiometric ratios and reaction time impact yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : IR spectroscopy identifies sulfur-containing functional groups (e.g., C-S stretches at ~600–700 cm⁻¹). 1^1H-NMR confirms substituent positions (e.g., phenyl group protons at δ 7.2–7.5 ppm). Elemental analysis validates purity, while single-crystal X-ray diffraction resolves stereochemistry and crystal packing .

Q. What safety protocols are recommended when handling 1,3-dithiolane derivatives?

  • Methodological Answer : Toxicity data for structurally similar compounds (e.g., LD₅₀ of 3 g/kg for 4-Methyl-2-phenyl-m-dioxolane in rats) suggest moderate oral toxicity. Use PPE (gloves, fume hoods) and avoid skin contact. Waste should be segregated and processed by certified facilities due to potential environmental hazards .

Advanced Research Questions

Q. How does the 6-endo-trig cyclization mechanism of 2-alkenyl-1,3-dithiolanes enable stereoselective synthesis of complex scaffolds?

  • Methodological Answer : 2-Alkenyl-1,3-dithiolanes undergo stepwise 6-endo-trig cyclization to form trans-decalins, a scaffold prevalent in terpenes. The reaction proceeds via radical intermediates, with diastereoselectivity controlled by steric effects and solvent polarity. Computational modeling (DFT) can optimize transition states for higher selectivity .

Q. What computational approaches predict the reactivity and electronic properties of 1,3-dithiolane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-withdrawing substituents on the phenyl ring reduce HOMO energy, enhancing oxidative stability. Molecular electrostatic potential maps guide functionalization strategies .

Q. How can electrochemical methods modify 1,3-dithiolane derivatives for novel applications?

  • Methodological Answer : Electrochemical fluorination of 2,2-diphenyl-1,3-dithiolane using Zn anodes introduces fluorine atoms at sulfur centers, yielding trifluoromethylated analogs. Controlled potentials (e.g., 1.5–2.0 V) prevent over-oxidation. In situ FTIR monitors reaction progress .

Q. What strategies resolve contradictions in synthetic yields or product distributions for 1,3-dithiolanes?

  • Methodological Answer : Discrepancies may arise from competing pathways (e.g., 5-exo vs. 6-endo cyclization). Kinetic studies (e.g., time-resolved NMR) and catalyst screening (e.g., SnOct₂ for polymerization vs. DSTL for cyclization) clarify dominant mechanisms. Statistical DoE (Design of Experiments) optimizes variables like temperature and catalyst loading .

Q. How do 1,3-dithiolane-containing macrocyclic Schiff bases exhibit antibacterial activity?

  • Methodological Answer : Macrocyclic Schiff bases synthesized from 2-substituted-1,3-dithiolanes and β-diketonato ligands show activity against Gram-positive bacteria (e.g., S. aureus). Structure-activity relationships (SAR) reveal that electron-withdrawing groups on the phenyl ring enhance membrane disruption, validated via MIC assays and molecular docking .

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